Ethyl DL-threoninate hydrochloride

Description

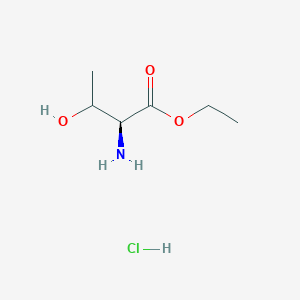

Ethyl DL-threoninate hydrochloride (CAS 33368-36-4) is a racemic mixture of the ethyl ester derivative of the amino acid threonine, modified as a hydrochloride salt. This compound is structurally characterized by a hydroxyl group on its β-carbon and an ethyl ester group replacing the carboxylic acid moiety of threonine. The hydrochloride salt enhances its solubility in polar solvents and stabilizes the compound for storage and synthetic applications. This compound is primarily utilized as an intermediate in peptide synthesis and pharmaceutical research, where esterified amino acids serve as protected building blocks .

Properties

CAS No. |

33368-36-4 |

|---|---|

Molecular Formula |

C6H14ClNO3 |

Molecular Weight |

183.63 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-3-hydroxybutanoate;hydrochloride |

InChI |

InChI=1S/C6H13NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h4-5,8H,3,7H2,1-2H3;1H/t4?,5-;/m0./s1 |

InChI Key |

WHKKNTASOQMDMH-YKXIHYLHSA-N |

SMILES |

CCOC(=O)C(C(C)O)N.Cl |

Isomeric SMILES |

CCOC(=O)[C@H](C(C)O)N.Cl |

Canonical SMILES |

CCOC(=O)C(C(C)O)N.Cl |

Other CAS No. |

33368-36-4 |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Ethyl DL-threoninate hydrochloride belongs to the broader class of amino acid ester hydrochlorides. Key structural analogs include:

L-Isoleucine Ethyl Ester Hydrochloride (CAS 56782-52-6)

- Amino Acid Backbone: Isoleucine (branched aliphatic side chain).

- Stereochemistry : Enantiopure L-form.

- This property may influence its utility in membrane-permeable drug candidates .

D-Valine Methyl Ester Hydrochloride (CAS 7146-15-8)

- Amino Acid Backbone: Valine (shorter branched chain).

- Ester Group : Methyl ester (smaller than ethyl), which may decrease steric hindrance in synthetic reactions.

- Stereochemistry: D-form, often used in chiral synthesis of non-natural peptides .

DL-Tryptophan Ethyl Ester Hydrochloride

Physicochemical Properties

- Hydrochloride Salts : All analogs exhibit improved water solubility compared to their free-base forms.

- Ester Groups : Ethyl esters (e.g., DL-threoninate) may offer a balance between solubility and lipophilicity, whereas methyl esters (e.g., D-valine) are more polar.

- Side Chains : Threonine’s hydroxyl group increases hydrophilicity relative to valine or isoleucine derivatives .

Data Table: Key Features of this compound and Analogs

| Compound Name | CAS Number | Amino Acid | Ester Group | Salt Form | Stereochemistry | Key Application |

|---|---|---|---|---|---|---|

| This compound | 33368-36-4 | Threonine | Ethyl | HCl | Racemic (DL) | Peptide synthesis |

| L-Isoleucine ethyl ester hydrochloride | 56782-52-6 | Isoleucine | Ethyl | HCl | L-form | Enantioselective catalysis |

| D-Valine methyl ester hydrochloride | 7146-15-8 | Valine | Methyl | HCl | D-form | D-peptide production |

| DL-Tryptophan ethyl ester hydrochloride | Not provided | Tryptophan | Ethyl | HCl | Racemic (DL) | Protein engineering |

Q & A

Q. What are the recommended methods for synthesizing Ethyl DL-threoninate hydrochloride, and how can its purity be validated?

this compound can be synthesized via esterification of DL-threonine with ethanol under acidic conditions, followed by hydrochloride salt formation. To validate purity, employ high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) for quantification, coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . Differential scanning calorimetry (DSC) can assess thermal stability and detect impurities .

Q. How does the solubility profile of this compound influence experimental design in aqueous systems?

Hydrochloride salts typically exhibit high solubility in polar solvents (e.g., water, methanol). Pre-solubility testing in buffers (pH 4–8) is critical for bioactivity assays. For example, use dynamic light scattering (DLS) to monitor aggregation in aqueous solutions, which may affect bioavailability in cellular studies .

Q. What analytical techniques are essential for characterizing degradation products of this compound under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) combined with mass spectrometry (LC-MS/MS) can identify hydrolysis byproducts (e.g., free DL-threonine). Fourier-transform infrared spectroscopy (FTIR) helps track ester bond degradation, while Karl Fischer titration quantifies moisture uptake .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium or 13C) of this compound enhance metabolic pathway studies?

Introduce stable isotopes (e.g., 13C at the ethyl group) via modified synthetic routes using labeled ethanol. Use tracer studies with mass spectrometry to track metabolic intermediates in vivo. For example, isotope ratio mass spectrometry (IRMS) can quantify incorporation rates in amino acid metabolism models .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

Cross-validate results using orthogonal assays (e.g., MTT vs. ATP-luminescence for cytotoxicity). Control for variables like cellular uptake efficiency (via LC-MS intracellular quantification) and esterase activity, which may hydrolyze the compound prematurely .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?

Perform molecular docking simulations (e.g., AutoDock Vina) using the compound’s 3D structure (from X-ray crystallography or DFT-optimized geometry). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to target proteins .

Q. What experimental designs mitigate confounding effects of racemic mixtures in DL-threoninate studies?

Use chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers pre-experiment. Compare biological activity of individual enantiomers (D and L forms) versus the racemic mixture to isolate stereospecific effects .

Methodological Considerations

Q. How should researchers design dose-response studies to account for this compound’s esterase susceptibility?

Co-administer esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) in vitro to stabilize the compound. Measure intracellular concentrations over time via LC-MS/MS and adjust dosing intervals to maintain effective levels .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Standardize reaction conditions (e.g., temperature, solvent ratios) using Design of Experiments (DoE) software. Validate each derivative with triple quadrupole MS for molecular weight confirmation and HPLC purity >98% .

Data Analysis and Validation

Q. How can researchers reconcile discrepancies between in silico predictions and empirical data for this compound’s physicochemical properties?

Apply quantitative structure-property relationship (QSPR) models refined with experimental LogP (octanol-water partition coefficient) and pKa values. Use multivariate regression to identify outliers and adjust computational parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.